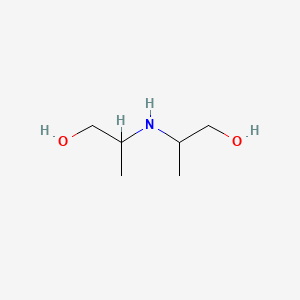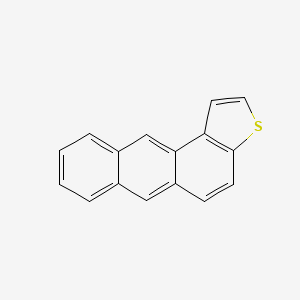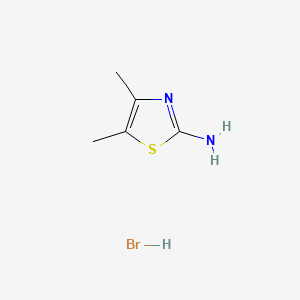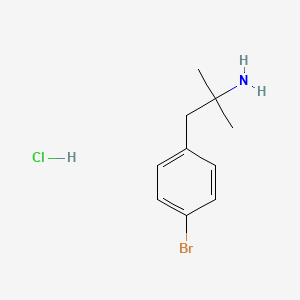![molecular formula C15H21NO4 B1265643 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester CAS No. 793-19-1](/img/structure/B1265643.png)
3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is characterized using various techniques such as IR, ESI-MS, and 1H NMR. These methods confirm the structure and composition of the synthesized compound, providing insight into its molecular arrangement (Xie Bing, 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to the formation of various derivatives. For example, methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a derivative, is produced through condensation and catalytic hydrogenation (Xie Bing, 2007). The compound's reactivity under different conditions can result in a variety of chemical transformations.
科学研究应用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This reaction is widely used in carbon-carbon bond formation . The organoboron reagents used in this reaction are relatively stable, readily prepared, and generally environmentally benign .
- Method : The reaction involves the use of a palladium catalyst and an organoboron reagent . The organoboron reagent undergoes transmetalation with palladium(II) complexes .
- Results : This reaction has been successfully applied in various fields due to its mild and functional group tolerant reaction conditions .
-
Hydrolysis of Phenylboronic Pinacol Esters
- Field : Biochemistry
- Application : Boronic acids and their esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : The hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH .
- Results : These compounds are only marginally stable in water. The rate of the reaction is considerably accelerated at physiological pH .
-
C sp3 –H Oxidation of Benzylic Methylene Compounds
- Field : Organic Chemistry
- Application : This is an established strategy for the synthesis of aromatic ketones, esters, and amides .
- Method : The need for more sustainable oxidizers has encouraged researchers to explore the use of molecular oxygen .
- Results : This method has been used successfully in the synthesis of various compounds .
-
Esterification Reactions
- Field : Organic Chemistry
- Application : Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Alcohols, phenols, amides, and other sensitive functionality are not affected .
- Method : The reaction is mediated by triethylamine .
- Results : This method has been used successfully in the synthesis of various compounds .
-
Direct Benzylation of Carboxylic Acids
- Field : Organic Chemistry
- Application : This method provides a facile, atom-economic, and efficient synthesis of benzyl esters .
- Method : The reaction involves the use of toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen .
- Results : The method demonstrates good functional group tolerance and high yields .
-
Cross Dehydrogenative Coupling (CDC) Reaction
-
In Situ Generation of Molecular Hydrogen
- Field : Organic Chemistry
- Application : This method is used for the rapid and efficient reduction of multiple bonds, azides, imines, and nitro groups, as well as deprotection of benzyl and allyl groups under mild, neutral conditions .
- Method : The reaction involves the addition of triethylsilane to palladium on charcoal .
- Results : This method has been used successfully in various reactions .
-
Catalytic Transesterification
- Field : Organic Chemistry
- Application : This reaction is promoted by a tetranuclear zinc cluster . The mild reaction conditions enabled the reactions of various functionalized substrates to proceed in very good yield .
- Method : A large-scale reaction under solvent-free conditions offers high environmental and economical advantages .
- Results : This method has been used successfully in various reactions .
-
Cross Dehydrogenative Coupling (CDC) Reaction
- Field : Organic Chemistry
- Application : Copper (II) catalyzes a CDC reaction of aldehydes with alkylbenzenes in the presence of TBHP to yield benzylic esters .
- Method : This reaction is catalyzed by copper (II) .
- Results : This method has been used successfully in the synthesis of various compounds .
属性
IUPAC Name |
methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYGTMLHJYBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229606 | |
| Record name | Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester | |
CAS RN |
793-19-1 | |
| Record name | N-(3-Methoxy-3-oxopropyl)-N-(phenylmethyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=793-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 793-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

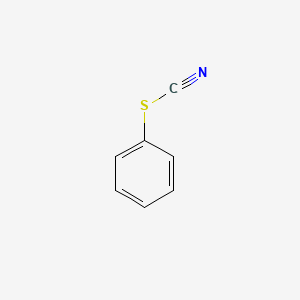
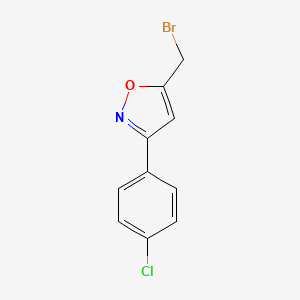
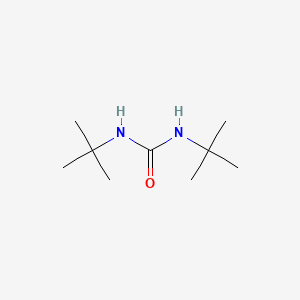
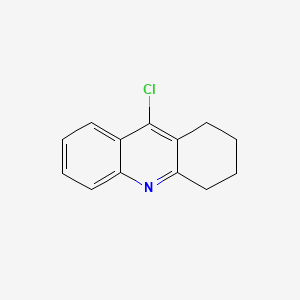
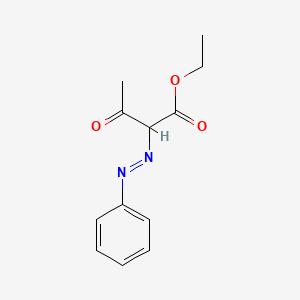
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)
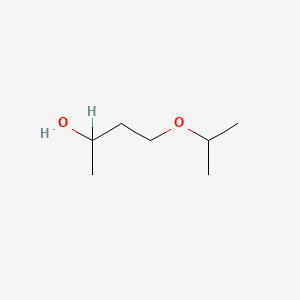
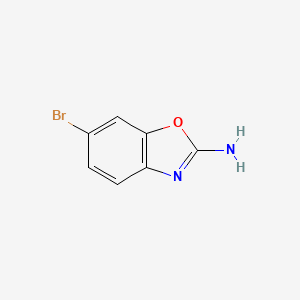
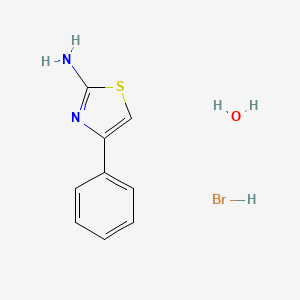
![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)
